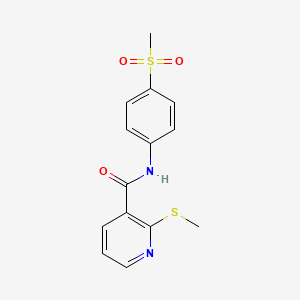
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is an organic compound that features a nicotinamide core substituted with a methylsulfonylphenyl group and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-(methylthio)nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving nicotinamide derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways in which they are involved. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-(Methylthio)phenyl)-2-(methylthio)nicotinamide
- N-(4-(Methylsulfonyl)phenyl)-2-(methylsulfonyl)nicotinamide
- N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)pyridine
Uniqueness
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is unique due to the presence of both a methylsulfonyl group and a methylthio group on the nicotinamide core. This combination of functional groups can impart specific chemical and biological properties that are distinct from other similar compounds. For example, the methylsulfonyl group can enhance the compound’s solubility and stability, while the methylthio group can influence its reactivity and interaction with molecular targets.
属性
分子式 |
C14H14N2O3S2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-14-12(4-3-9-15-14)13(17)16-10-5-7-11(8-6-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
BOKUKELAHTXGHA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


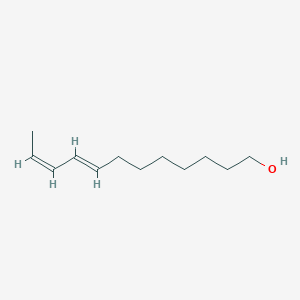
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
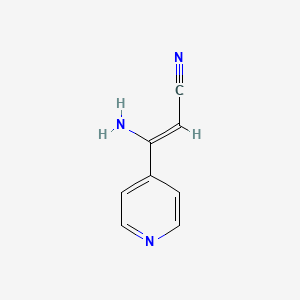
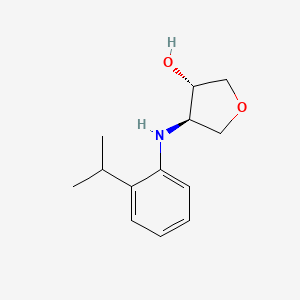
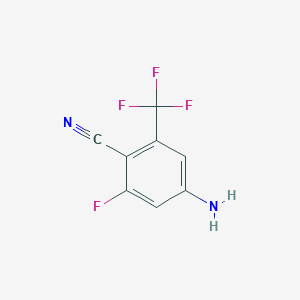

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
![Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363734.png)
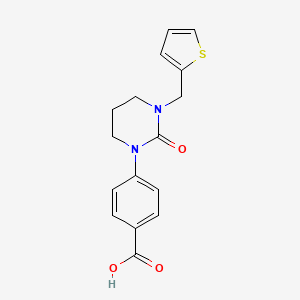
![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)
